tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H24F2N2O2 and a molecular weight of 326.38 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 2,4-difluorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Attachment of the 2,4-difluorobenzyl group: The final step involves the reaction of the intermediate compound with 2,4-difluorobenzyl chloride in the presence of a base to form the desired product
Chemical Reactions Analysis
tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate or 2,4-difluorobenzyl groups can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl piperidin-4-ylcarbamate: This compound lacks the 2,4-difluorobenzyl group, making it less versatile in certain applications.
1-(2,4-Difluorobenzyl)piperidin-4-ylcarbamate: This compound lacks the tert-butyl group, which can affect its stability and reactivity.
tert-Butyl 1-(benzyl)piperidin-4-ylcarbamate: This compound has a benzyl group instead of a 2,4-difluorobenzyl group, leading to different chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLGWIKXWZNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122862 | |
Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-49-7 | |
Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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